molecular formula C18H18ClN B6344157 (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride CAS No. 1240567-46-7

(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344157
CAS No.: 1240567-46-7
M. Wt: 283.8 g/mol
InChI Key: YPLPIFVTCQPQRO-UHFFFAOYSA-N
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Description

(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C18H18ClN and a molecular weight of 283.8 g/mol.

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N.ClH/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18;/h2-10,12,19H,1,11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLPIFVTCQPQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of anthracene-9-carbaldehyde with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Anthracen-9-ylmethyl)amine hydrochloride: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.

    (Phenanthren-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride: Similar structure but with a phenanthrene core instead of anthracene, leading to variations in reactivity and applications.

Uniqueness

(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride is unique due to its specific combination of the anthracene core and the prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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